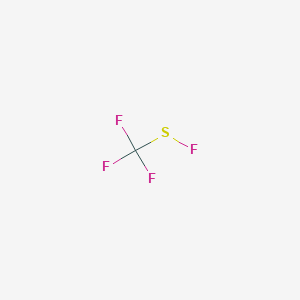

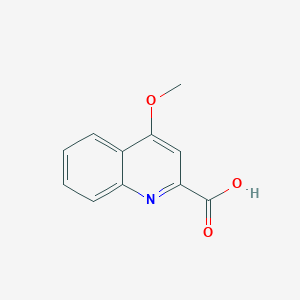

![molecular formula C9H12O4 B090846 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid CAS No. 18363-10-5](/img/structure/B90846.png)

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

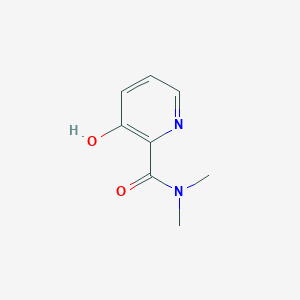

The compound of interest, 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, is a spirocyclic compound that is part of a broader class of spirocyclic oxetanes and related structures. These compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

Spirocyclic compounds are synthesized through various methods. For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane involves the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides followed by oxidative cyclizations . Another related compound, spiro[4.5]-2-aza-decan-3-carboxylic acid, is synthesized from cyclic nitriles through alkylation, reduction, cyclization, and Strecker synthesis . Additionally, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions . These methods highlight the diverse synthetic routes available for constructing spirocyclic compounds.

Molecular Structure Analysis

The molecular structures of spirocyclic compounds are often confirmed using X-ray crystallography. For example, the X-ray crystal structure of 1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] provides insight into the arrangement of atoms within the spirocyclic framework . Similarly, the crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester reveals a conjugated system between the carbonyl group and a double bond, indicating a shorter C(1)-C(2) bond length .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For instance, 1-oxadispiro[2.1.2.2]nonane reacts with trifluoroacetic acid to yield isomeric hydroxy esters, unsaturated alcohols, and acetals, demonstrating the versatility of spirocyclic compounds in acid-catalyzed reactions . Furthermore, oxa[4.3.2]propellanes can be rearranged to form polyaromatic-fused spiro[4.5]carbocycles through an acid-promoted ring-contraction/dearomative ring-closure cascade .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystallographic data of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, such as bond lengths and space group, provide insights into the compound's stability and reactivity . These properties are essential for understanding the behavior of spirocyclic compounds in different environments and their potential applications.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Evaluation:

- Spiro carboxylic acids, including derivatives of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, have been synthesized and evaluated for their anticonvulsant activity. These studies aim to understand the role of the carboxylic acid group in substances like valproic acid and to assess the activity of carbocyclic spiranes (Scott et al., 1985).

Crystal Structure Analysis:

- Research has been conducted on the synthesis and crystal structure of compounds containing 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. This includes studies of their molecular structures, bond lengths, and other crystallographic details, providing insights into their chemical properties (Zhao et al., 2010).

Organic Synthesis Applications:

- These compounds are used in the synthesis of various heterocyclic compounds. For example, they play a role in the formation of dihydro-3-hydroxy-2-oxo-1,5-diphenyl-2H-pyrroles, demonstrating their utility in creating complex organic molecules (Emerson et al., 1998).

Development of Spirocyclic Compounds:

- Research on the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, including those related to 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, has been conducted. These studies explore the transformation of these compounds into various acids and esters, demonstrating their versatility in organic chemistry (Kuroyan et al., 1995).

Biotechnological Applications:

- Oxo-carboxylic acids, including 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, are of interest in biotechnological synthesis. They are utilized as building blocks in organic synthesis, particularly in the production of hydrophilic triazines, spiro-connected heterocycles, and other complex molecules (Aurich et al., 2012).

Eigenschaften

IUPAC Name |

2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-7-5-6(8(11)12)9(13-7)3-1-2-4-9/h6H,1-5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSJEQPXBBAWME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(CC(=O)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378173 |

Source

|

| Record name | 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid | |

CAS RN |

18363-10-5 |

Source

|

| Record name | 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)

![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)